H-D-Cys(trt)-otbu hcl

説明

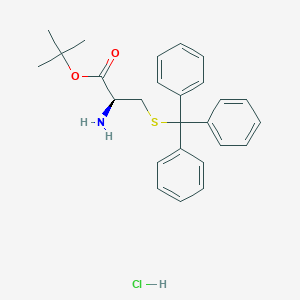

H-D-Cysteine(trityl)-tert-butyl ester hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The trityl and tert-butyl ester groups serve as protective groups, enhancing the stability and solubility of the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Cysteine(trityl)-tert-butyl ester hydrochloride typically involves the protection of the cysteine amino acid. The process begins with the protection of the sulfhydryl group of cysteine using a trityl chloride reagent in the presence of a base such as N,N-diisopropylethylamine. This reaction is carried out in an anhydrous solvent like N,N-dimethylformamide. The resulting product is then subjected to esterification using tert-butyl alcohol and a coupling reagent like dicyclohexylcarbodiimide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of H-D-Cysteine(trityl)-tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

化学反応の分析

Deprotection Reactions

The compound’s trityl (Trt) and tert-butyl (OtBu) groups enable controlled deprotection for downstream applications:

-

Trt Deprotection : Acidic conditions protonate the Trt group, leading to its cleavage as a trityl cation. Scavengers like triethylsilane (TES) prevent reattachment .

-

OtBu Deprotection : Strong acids (e.g., TFA) hydrolyze the ester, releasing the tert-butyl group as isobutylene .

Native Chemical Ligation (NCL)

H-D-Cys(Trt)-OtBu·HCl participates in NCL to form peptide bonds. A representative study demonstrates:

Reaction Setup

-

Peptide 1 : H-D-Cys(Trt)-OtBu·HCl (5.0 mg, 1.544 μmol)

-

Peptide 2 : Thz-containing peptide (3.2 mg, 1.287 μmol)

-

Conditions : 6 M guanidine·HCl, 200 mM MPAA, pH 7.0, 50 mM TCEP·HCl .

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Ligation | MPAA, pH 7.0 | 2 h | 60–66% |

| Thz-to-Cys Conversion | 400 mM MeONH₂·HCl, pH 4.0 | 5 h | >95% |

This reaction highlights the compound’s role in forming stable thioester intermediates, enabling sequential ligation and cyclization .

Cyclization via Intein-like Cleavage

Under basic conditions, H-D-Cys(Trt)-OtBu·HCl facilitates backbone cleavage, mimicking intein splicing:

Experimental Data

| pH | Time | TCEP | Cleavage Yield |

|---|---|---|---|

| 5.5 | 24 h | None | 8% |

| 7.0 | 24 h | 50 mM | 60% |

| 8.0 | 5 h | None | 88% |

-

Base-catalyzed cleavage occurs via nucleophilic attack by the amide nitrogen, forming a five-membered transition state .

-

TCEP enhances yields at neutral pH by reducing disulfide bonds .

Thiol-Disulfide Exchange

After Trt deprotection, the free thiol participates in redox reactions:

| Reaction Type | Conditions | Application |

|---|---|---|

| Disulfide Bond Formation | Air oxidation, pH 8–9 | Stabilizing protein tertiary structure |

| Thiol-Alkylation | Iodoacetamide, pH 8.0 | Site-specific bioconjugation |

These reactions are critical for studying cysteine’s role in protein folding and enzyme catalysis .

Comparative Reactivity with Analogues

H-D-Cys(Trt)-OtBu·HCl exhibits distinct reactivity compared to other cysteine derivatives:

| Compound | Thiol Protection | Key Reactivity Difference |

|---|---|---|

| H-Cys(Boc)-OH | Boc | Stable under acidic conditions, labile to HF |

| H-Cys(Acm)-OH | Acm | Requires Hg(II) or I₂ for deprotection |

| H-Cys(StBu)-OH | StBu | Cleaved by phosphines (e.g., TCEP) |

The Trt group’s hydrophobicity and stability under basic conditions make H-D-Cys(Trt)-OtBu·HCl ideal for multi-step syntheses .

Mechanistic Insights

科学的研究の応用

Overview : In protein engineering, H-D-Cys(trt)-otbu hcl is utilized to modify and study proteins, allowing researchers to investigate their structure and function.

Applications :

- Site-Directed Mutagenesis : The compound facilitates the introduction of cysteine residues at specific sites within proteins for further functional studies.

- Stabilization of Protein Structures : By protecting cysteine residues, it aids in maintaining the structural integrity of proteins during experimental manipulations.

Drug Development

Overview : this compound is increasingly recognized for its role in developing peptide-based drugs and therapeutic agents.

Applications :

- Peptide Therapeutics : The compound is integral to synthesizing therapeutic peptides that exhibit biological activity.

- Bioconjugation Strategies : It is used to conjugate peptides with other biomolecules (e.g., antibodies) to enhance drug delivery systems and efficacy.

| Application | Description | Benefits |

|---|---|---|

| Peptide Therapeutics | Synthesis of biologically active peptides | Potential for new drug candidates |

| Bioconjugation | Conjugation with antibodies for targeted delivery | Enhanced efficacy |

Case Study 1: Synthesis of Disulfide-Rich Peptides

A study demonstrated the utility of this compound in synthesizing disulfide-rich peptides, which are crucial for maintaining structural stability in therapeutic applications. The researchers reported that using this compound significantly reduced oxidation rates during synthesis, leading to higher yields of the desired products .

Case Study 2: Development of Anticancer Peptides

In another investigation, this compound was employed to develop novel anticancer peptides. The study highlighted how the protective group allowed for selective modifications that enhanced the peptides' stability and bioactivity against cancer cell lines .

作用機序

The mechanism of action of H-D-Cysteine(trityl)-tert-butyl ester hydrochloride involves its ability to protect the sulfhydryl group of cysteine, preventing unwanted reactions during peptide synthesis. The trityl and tert-butyl ester groups are selectively removed under specific conditions, allowing for controlled reactions. The compound targets sulfhydryl groups and pathways involved in redox reactions, playing a crucial role in maintaining the stability and functionality of peptides and proteins .

類似化合物との比較

Similar Compounds

Fmoc-Cysteine(trityl)-OH: Another cysteine derivative used in peptide synthesis with a different protective group.

Boc-Cysteine(trityl)-OH: Similar to H-D-Cysteine(trityl)-tert-butyl ester hydrochloride but with a different ester group.

Ac-Cysteine(trityl)-OH: Acetyl-protected cysteine derivative used in various chemical reactions

Uniqueness

H-D-Cysteine(trityl)-tert-butyl ester hydrochloride is unique due to its combination of protective groups, which provide enhanced stability and solubility. This makes it particularly useful in complex peptide synthesis and industrial applications where high purity and yield are essential .

生物活性

Overview of H-D-Cys(trt)-otbu HCl

This compound is a derivative of cysteine, specifically a protected form that includes a trityl (Trt) group and an otbu (tert-butyl) group. This compound is utilized in peptide synthesis and has garnered attention for its biological activities, particularly in the context of cancer research and cellular processes.

Target Interaction

this compound primarily acts as an inhibitor of the human mitotic kinesin Eg5. It achieves this by binding to the catalytic domain of Eg5, which is crucial for mitotic spindle assembly during cell division. The inhibition of Eg5 leads to mitotic arrest, ultimately resulting in apoptosis (programmed cell death) in affected cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways, particularly those involved in cell cycle regulation. It does not inhibit progression through the S or G2 phases but specifically blocks cells in the M phase, preventing the separation of duplicated centrosomes and bipolar spindle formation. This selective targeting is crucial for its potential therapeutic applications.

Cellular Effects

This compound exhibits significant effects on various cell types. Studies indicate that it can induce apoptosis in cancer cells by disrupting normal mitotic processes. The compound's ability to cause monoastral spindle formation leads to an inability for cells to complete mitosis, thereby triggering cell death pathways .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of Eg5 | Induces mitotic arrest | |

| Apoptosis induction | Triggers programmed cell death in cancer cells | |

| Impact on cell cycle | Blocks M phase progression |

Case Study: Cancer Cell Lines

In a study involving various cancer cell lines, treatment with this compound resulted in significant reductions in cell viability. The compound was found to preferentially target rapidly dividing cells, showcasing its potential as an anti-cancer agent. The IC50 values varied among different cell lines, indicating specificity in its action .

Molecular Mechanism

This compound functions as a tight-binding inhibitor with an estimated Ki value of less than 150 nM under physiological conditions. This high affinity suggests that even low concentrations can effectively inhibit Eg5 activity. The compound's molecular interactions include:

特性

IUPAC Name |

tert-butyl (2S)-2-amino-3-tritylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOWWSICTUFREA-GNAFDRTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。